1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride
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Overview
Description
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S and a molecular weight of 215.14 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . Thiazole rings are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are found in various biologically active molecules .
Preparation Methods
The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with a suitable amine, followed by the formation of the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride can be compared with other thiazole derivatives, such as:
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents on the thiazole ring can significantly influence their chemical reactivity and biological properties .
Properties
CAS No. |
2751615-08-2 |
---|---|
Molecular Formula |
C7H14Cl2N2S |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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